N-Butylcyclohexylamine: Structural Dynamics, Physicochemical Properties, and Catalytic Synthesis
N-Butylcyclohexylamine: Structural Dynamics, Physicochemical Properties, and Catalytic Synthesis
Executive Summary
N-Butylcyclohexylamine (CAS: 10108-56-2) is a versatile secondary aliphatic amine characterized by its unique structural dichotomy—a bulky, hydrophobic cyclohexyl ring coupled with a flexible, lipophilic n-butyl chain[1]. As a critical intermediate in organic synthesis and pharmaceutical development, its balanced lipophilicity and steric properties make it an invaluable building block for tuning the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). This technical guide synthesizes the thermodynamic properties, structural dynamics, and modern catalytic synthesis protocols for N-Butylcyclohexylamine, providing a field-proven framework for laboratory application.
Chemical Structure & Molecular Dynamics
The molecular architecture of N-Butylcyclohexylamine (C₁₀H₂₁N, MW: 155.28 g/mol ) directly dictates its reactivity, solubility, and application potential[1],[2].
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Cyclohexyl Ring: Provides significant steric bulk. This structural feature modulates the nucleophilicity of the adjacent secondary amine, preventing unwanted over-alkylation during complex multi-step syntheses, while enhancing the molecule's overall hydrophobicity.
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n-Butyl Chain: Imparts flexibility and increases the lipophilicity of the molecule. This tail is crucial for applications requiring moderate polarity and membrane permeability[2].
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Secondary Amine Core: Acts as both a hydrogen bond donor and acceptor. It serves as the primary reactive center for downstream derivatization, such as alkylation or acylation.
Figure 1: Structural domains of N-Butylcyclohexylamine dictating its reactivity.
Physical and Thermodynamic Properties
Accurate physicochemical data is critical for reaction engineering, solvent selection, and formulation. The following table consolidates experimental and computed properties sourced from the 3 and 1 databases[1],[3],[4].
| Property | Value | Source / Methodology |
| Molecular Weight | 155.28 g/mol | Computed (IUPAC)[1] |
| Boiling Point | 207 °C (480 K) | Experimental[1] |
| Density | 0.80 - 0.84 g/cm³ | Experimental / Estimated[1],[2] |
| Flash Point | 93 °C (200 °F) | Open Cup (OC)[1] |
| LogP (Octanol/Water) | 2.71 - 3.10 | Crippen Calculated[4],[2] |
| Water Solubility | Slightly Soluble | Experimental[1] |
| Enthalpy of Vaporization (ΔvapH°) | 44.72 kJ/mol | Joback Calculated[4] |
Advanced Synthesis Methodologies: Domino Hydrogenation-Reductive Amination
Historically, synthesizing secondary amines required harsh conditions or stoichiometric amounts of toxic reducing agents. Modern catalytic approaches prioritize green chemistry principles. A highly efficient, self-validating protocol for synthesizing N-Butylcyclohexylamine involves the palladium-catalyzed domino hydrogenation-reductive amination of phenol[5].
Mechanistic Causality: Instead of starting from cyclohexanone, this method utilizes phenol as a readily available, cost-effective substrate. The palladium catalyst facilitates the hydrogenation of phenol to a cyclohexanone intermediate in situ. Subsequent condensation with n-butylamine forms an imine, which is immediately reduced to the target secondary amine[5]. Sodium formate (HCOONa) serves as a sustainable hydrogen donor, bypassing the severe safety hazards associated with high-pressure H₂ gas[5].
Figure 2: Domino hydrogenation-reductive amination pathway from phenol.
Step-by-Step Experimental Protocol (Microwave-Assisted Batch Synthesis)
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Reagent Preparation: In a microwave-safe reactor, combine phenol (1.0 equiv) and n-butylamine (1.2 equiv)[5].
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Catalyst & Hydrogen Source Addition: Add 5 mol% Palladium on Carbon (Pd/C) and an excess of sodium formate (HCOONa)[5]. Causality: HCOONa acts as an in situ hydrogen donor, decomposing into H₂ and CO₂, driving the reduction forward without specialized gas-handling equipment.
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Solvent System: Suspend the mixture in a green solvent system (e.g., aqueous ethanol) to facilitate formate decomposition and substrate solubility.
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Microwave Irradiation: Seal the vessel and subject it to microwave dielectric heating at 60 °C for exactly 20 minutes[5]. Causality: Microwave heating ensures rapid, homogeneous energy transfer, drastically reducing the reaction time from 12 hours (at room temperature) to 20 minutes while maintaining high conversion rates.
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Workup & Catalyst Recovery: Cool the reaction to room temperature. Filter the mixture through a Celite pad to recover the heterogeneous Pd/C catalyst (which can be washed and reused, validating the green metric of the protocol). Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].
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Analytical Validation: Confirm product identity and purity using GC-FID (Gas Chromatography-Flame Ionization Detection) against a chemically synthesized standard. Verify the secondary amine structure via ¹H-NMR (looking for the characteristic -NH- proton shift and the integration of the n-butyl vs. cyclohexyl protons).
Applications in Drug Development & Pharmacokinetics
In medicinal chemistry, N-Butylcyclohexylamine is a privileged building block[2].
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Lipophilicity Tuning: The incorporation of the butylcyclohexyl moiety into drug candidates significantly increases their partition coefficient (LogP ≈ 3.1), enhancing cell membrane permeability and blood-brain barrier (BBB) penetration.
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Steric Shielding: The bulky cyclohexyl group can sterically shield adjacent metabolically labile sites from enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby improving the pharmacokinetic half-life of the API.
Toxicology and Safety Protocols
While highly useful, N-Butylcyclohexylamine presents specific handling hazards. It is classified as a severe eye irritant. In standardized animal models, external application scored a 9 on a 1-10 severity scale after 24 hours, indicating profound corneal injury[1].
Standard Operating Procedure (SOP) for Safe Handling:
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Engineering Controls: All manipulations must be performed inside a Class II biological safety cabinet or a certified chemical fume hood to prevent the inhalation of volatile amine vapors[1].
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Personal Protective Equipment (PPE): Operators must wear chemical-resistant splash goggles (standard safety glasses are insufficient), a face shield, double-layered nitrile gloves, and a chemically impervious lab coat[1].
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Emergency Response: In the event of ocular exposure, immediately flush eyes with copious amounts of tempered water for at least 15 minutes using an emergency eyewash station, and seek immediate ophthalmological evaluation[1].
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Fire Safety: With a flash point of 93 °C, it poses a low fire hazard under ambient conditions but will combust if preheated. Use "alcohol" foam, dry chemical, or CO₂ extinguishers for fire suppression[1].
References
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PubChem - N-Butyl cyclohexylamine (CID 24946) National Center for Biotechnology Information (NIH)[Link]
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NIST Chemistry WebBook - Cyclohexanamine, N-butyl- National Institute of Standards and Technology (NIST)[Link]
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Domino Hydrogenation–Reductive Amination of Phenols, a Simple Process To Access Substituted Cyclohexylamines Organic Letters - ACS Publications[Link]
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Chemical Properties of Cyclohexanamine, N-butyl- Cheméo[Link]
